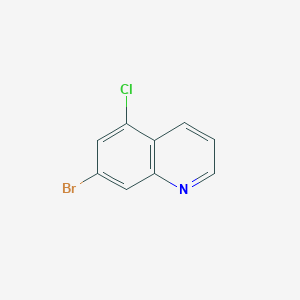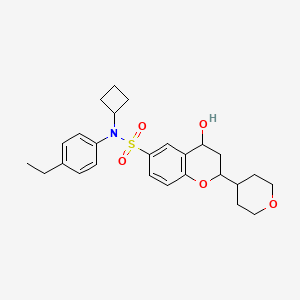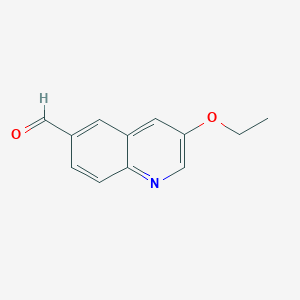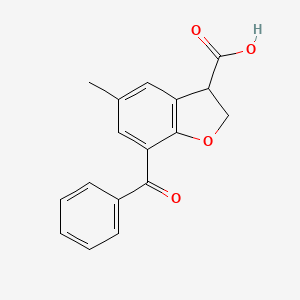
7-Benzoyl-5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzoyl-5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzoyl-5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves the reduction of 2,3-dihydrobenzofuran-3-carboxylic acid ethyl ester using magnesium turnings in methanol . This process yields the racemic form of the compound. Additionally, other methods such as free radical cyclization and proton quantum tunneling have been employed to construct complex benzofuran ring systems .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
7-Benzoyl-5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzofuran ketones, while reduction reactions can produce benzofuran alcohols .
Applications De Recherche Scientifique
7-Benzoyl-5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents with low gastric irritancy.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 7-Benzoyl-5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been reported to act as an analgesic agent with low gastric irritancy, suggesting its interaction with pain-related pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares the benzofuran core structure but differs in the substitution pattern.
5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid: Another benzofuran derivative with similar biological activities.
Uniqueness
7-Benzoyl-5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as a lead compound for therapeutic development sets it apart from other benzofuran derivatives .
Propriétés
Formule moléculaire |
C17H14O4 |
|---|---|
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
7-benzoyl-5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C17H14O4/c1-10-7-12-14(17(19)20)9-21-16(12)13(8-10)15(18)11-5-3-2-4-6-11/h2-8,14H,9H2,1H3,(H,19,20) |
Clé InChI |
KGBINDANYXTSRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)C(=O)C3=CC=CC=C3)OCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892550.png)

![Tert-butyl 4-[2,2-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl]piperazine-1-carboxylate](/img/structure/B13892560.png)
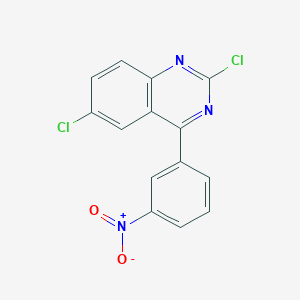
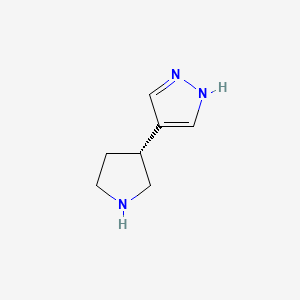
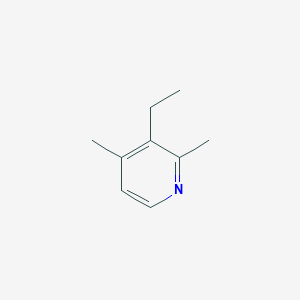
![(R)-Spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13892583.png)
![3-Oxabicyclo[3.1.1]heptan-1-ylmethyl 4-methylbenzenesulfonate](/img/structure/B13892587.png)
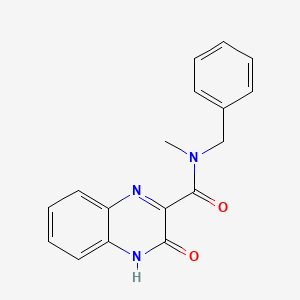
![N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine](/img/structure/B13892592.png)
